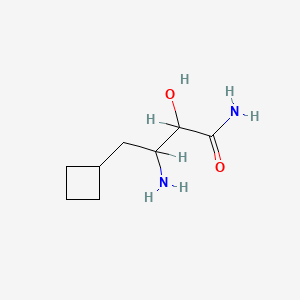

3-Amino-4-cyclobutyl-2-hydroxybutanamide

Description

Properties

CAS No. |

746598-16-3 |

|---|---|

Molecular Formula |

C8H16N2O2 |

Molecular Weight |

172.22 g/mol |

IUPAC Name |

3-amino-4-cyclobutyl-2-hydroxybutanamide |

InChI |

InChI=1S/C8H16N2O2/c9-6(7(11)8(10)12)4-5-2-1-3-5/h5-7,11H,1-4,9H2,(H2,10,12) |

InChI Key |

UTALHROEBHXMFG-UHFFFAOYSA-N |

SMILES |

C1CC(C1)CC(C(C(=O)N)O)N |

Canonical SMILES |

C1CC(C1)CC(C(C(=O)N)O)N |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of 3-Amino-4-cyclobutyl-2-hydroxybutanamide

Executive Summary

3-Amino-4-cyclobutyl-2-hydroxybutanamide is a specialized chiral building block and a critical intermediate in the synthesis of peptidomimetic antiviral drugs, most notably Boceprevir (Victrelis) . Functioning as the stable precursor to the electrophilic

Its structural significance lies in its dual functionality:

-

The Cyclobutyl Side Chain: Provides optimal hydrophobic occupancy of the S1 specificity pocket of the Hepatitis C Virus (HCV) NS3 protease.

-

The

-Hydroxy Amide Core: Acts as a shelf-stable "pro-warhead" that allows for peptide coupling without the risk of racemization or side-reactions associated with the highly reactive

This guide details the physicochemical properties, synthetic pathways, and the mechanistic activation of this compound for researchers in medicinal chemistry and process development.

Chemical Structure & Stereochemistry

The molecule is an extended

-

IUPAC Name: this compound

-

Molecular Formula:

[1] -

Molecular Weight: 172.23 g/mol (Free base) / 208.69 g/mol (HCl salt)

Stereochemical Configuration

The molecule contains two chiral centers:

-

C3 (Beta-carbon): Carries the amino group and the cyclobutylmethyl side chain. In Boceprevir, this corresponds to the L-amino acid configuration (S).

-

C2 (Alpha-carbon): Carries the hydroxyl group.

Critical Insight: In the final active drug (Boceprevir), the C2 position is oxidized to a ketone. However, during synthesis, the configuration of the C2-hydroxyl group in the intermediate is crucial for purification and solubility. The synthesis typically targets a specific diastereomer to facilitate crystallization, though the stereocenter at C2 is ultimately ablated upon oxidation.

| Property | Description |

| Backbone | Butanamide (4-carbon chain) |

| P1 Side Chain | Cyclobutylmethyl (Hydrophobic, S1-targeting) |

| Warhead Precursor | |

| Solubility | High in MeOH, DMSO; Moderate in Water (as HCl salt) |

Synthetic Routes & Process Chemistry

The synthesis of this compound is a challenge of stereoselective chain extension. The most robust industrial route involves the modification of Cyclobutylalanine .

The Modified Strecker / Cyanohydrin Route

This protocol is favored for its scalability and the ability to control the P1 stereochemistry starting from the chiral amino acid pool.

Step-by-Step Methodology:

-

Starting Material: N-Protected Cyclobutylalanine (e.g., Boc-Cyclobutylalanine).

-

Weinreb Amide Formation: Coupling with N,O-dimethylhydroxylamine to prevent over-reduction.

-

Reduction to Aldehyde: Lithium Aluminum Hydride (LAH) reduction yields the corresponding amino-aldehyde.

-

Cyanohydrin Formation: Reaction with Acetone Cyanohydrin or TMSCN generates the

-hydroxy nitrile.-

Note: This step creates the second chiral center (C2).

-

-

Pinner Hydrolysis: Acidic hydrolysis of the nitrile converts it directly to the primary amide, yielding the target This compound .

Visualization of Synthesis Pathway

Figure 1: Synthetic pathway transforming Cyclobutylalanine into the target hydroxy-amide linker.[1]

Medicinal Chemistry Application: The "Warhead" Concept

The utility of this compound is realized only after it is coupled to the rest of the peptide backbone (P2-P3-P4) and oxidized.

Mechanism of Action (The Ketoamide Trap)

The target molecule is a Transition State Mimic precursor .

-

Precursor (Hydroxy form): Chemically inert towards nucleophiles. Used during drug assembly.

-

Active Drug (Keto form): The C2-hydroxyl is oxidized to a ketone (

). -

Inhibition: The serine hydroxyl group (Ser139) of the HCV NS3 protease attacks the electrophilic keto carbon.

-

Result: Formation of a reversible covalent hemiacetal complex, locking the enzyme in an inactive state.

Experimental Protocol: Oxidation Activation

This protocol describes the conversion of the hydroxy-amide intermediate (within a peptide chain) to the active keto-amide.

Reagents:

-

Dess-Martin Periodinane (DMP) or EDC/DMSO (Pfitzner-Moffatt).

-

Solvent: Dichloromethane (DCM) or Toluene.

Protocol:

-

Dissolution: Dissolve 1.0 eq of the Peptidyl-Hydroxybutanamide in dry DCM (0.1 M concentration).

-

Addition: Add 1.5 eq of Dess-Martin Periodinane at 0°C under Nitrogen atmosphere.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LC-MS (Target mass -2 Da).

-

Quench: Add saturated

and -

Isolation: Extract with EtOAc, dry over

, and concentrate. -

Storage: The resulting

-ketoamide is hygroscopic and prone to hydrate formation; store under inert gas at -20°C.

Structural Biology & Binding Logic

The following diagram illustrates how the structural features of the molecule map to the biological target (HCV NS3 Protease).

Figure 2: Pharmacophore mapping of the oxidized derivative within the HCV NS3 active site.

Physicochemical Data Table

| Parameter | Value / Characteristic |

| CAS Number | 394735-23-0 (HCl Salt) |

| Appearance | White to off-white crystalline solid |

| Melting Point | 200–204°C (Decomposition) |

| pKa (Amine) | ~8.5 (Estimated) |

| Solubility | Water (>50 mg/mL), Methanol, DMSO |

| Storage | Hygroscopic. Store at 2–8°C, desiccated. |

| H-Bond Donors | 4 (Amine, Amide, Hydroxyl) |

| H-Bond Acceptors | 2 (Carbonyl, Hydroxyl) |

References

-

Patent: Process and intermediates for the preparation of this compound.

- Source: WO2013066734A1 (Merck Sharp & Dohme / Schering Corp).

-

Link:

-

Discovery of Boceprevir (SCH 503034): A Potent HCV NS3 Protease Inhibitor.

- Source:Journal of Medicinal Chemistry, 2006.

- Context: Details the SAR of the P1 cyclobutyl moiety and the ketoamide warhead.

-

Link:

- Structure-Based Design of Hepatitis C Virus NS3 Protease Inhibitors. Source:Current Opinion in Drug Discovery & Development. Context: Analysis of the S1 pocket occupancy by cyclobutyl vs. propyl groups.

- Synthesis of -Hydroxy- -amino Acids and Their Derivatives. Source:Chemical Reviews. Context: General methodologies for Strecker and Passerini reactions in peptidomimetics.

Sources

The Chemical Biology and Synthetic Integration of 3-Amino-4-cyclobutyl-2-hydroxybutanamide in HCV Protease Inhibitors

Executive Summary

The development of Direct-Acting Antivirals (DAAs) revolutionized the treatment landscape for chronic Hepatitis C Virus (HCV) infections. At the core of first-generation DAAs lies Boceprevir (Victrelis), a synthetic tripeptide functioning as a potent inhibitor of the HCV NS3/4A serine protease[1]. The critical P1 pharmacophore of this drug is derived from 3-amino-4-cyclobutyl-2-hydroxybutanamide , a highly specialized intermediate. This technical guide explores the mechanistic rationale, structural biology, and self-validating synthetic protocols for integrating this moiety into active protease inhibitors.

Structural Biology & Pharmacophore Design

The HCV NS3/4A enzyme is a serine protease essential for viral replication, responsible for cleaving the virally encoded polyprotein into mature non-structural proteins (NS4A, NS4B, NS5A, and NS5B)[1]. Designing an inhibitor for this target requires navigating the unique topography of its active site:

-

The S1 Hydrophobic Pocket: The NS3/4A S1 pocket is shallow and hydrophobic. The incorporation of a cyclobutyl moiety (derived from the 4-cyclobutyl branch of our title compound) provides optimal van der Waals contacts. It anchors the drug efficiently without introducing the steric clashes that larger cycloalkanes (like cyclopentyl or cyclohexyl groups) would cause.

-

The Electrophilic Trap: To achieve high-affinity binding, Boceprevir utilizes an

-ketoamide functional group (3-amino-4-cyclobutyl-2-oxobutanamide). Because this oxidized residue is configurationally unstable in vivo and exists as a mixture of interconvertible diastereomers[2], it is synthesized from its stable precursor—This compound —in the final manufacturing steps[3].

Once in the active site, the

Mechanism of HCV NS3/4A inhibition via reversible covalent binding.

Synthetic Workflow & Manufacturing Logic

The synthesis of Boceprevir requires strict stereochemical control to ensure the correct orientation of the cyclobutyl group and the chiral amine. The workflow relies on building the stable this compound backbone before coupling it to the main peptide chain[3].

Synthetic workflow from cyclobutyl precursor to Boceprevir API.

Experimental Methodologies

To ensure scientific integrity, the following protocols outline the causality behind the reagent choices used in the industrial synthesis of the P1 fragment and its subsequent activation.

Protocol 1: Synthesis of this compound Hydrochloride

Objective: Generate the stable P1 stereocenter precursor for Boceprevir.

-

Alkylation: React a benzophenone imine compound (e.g., ethyl 2-(diphenylmethyleneamino)acetate) with a cyclobutyl methyl derivative (e.g., (bromomethyl)cyclobutane) in the presence of a strong base (KOH or potassium tert-butoxide) and a polar aprotic solvent like DMSO[4].

-

Causality: The diphenylmethylene group protects the primary amine while increasing the acidity of the

-protons, allowing selective enolate formation and directed

-

-

Hydrolysis & Extension: Hydrolyze the ester and extend the chain via a cyanohydrin intermediate to establish the 2-hydroxybutanamide backbone.

-

Salt Formation: Treat the isolated free base with HCl in ethanol to precipitate this compound hydrochloride[3].

-

Causality: The hydrochloride salt stabilizes the primary amine, preventing auto-condensation and degradation during bulk storage.

-

Protocol 2: Peptide Coupling and Oxidation to the Active -Ketoamide

Objective: Convert the stable hydroxybutanamide intermediate into the electrophilic

-

Peptide Coupling: Condense the main peptide backbone (e.g., (1R,2S,5S)-3-((S)-2-(3-tert-butylureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid) with this compound hydrochloride[3].

-

Activation: Perform the reaction in dichloromethane using dicyclohexylcarbodiimide (DCC), 1-hydroxybenzotriazole (HOBt), and diisopropylethylamine (DIPEA)[3].

-

Causality: HOBt is critical here; it forms an active ester intermediate that suppresses the racemization of the highly sensitive chiral centers during carbodiimide-mediated coupling.

-

-

Oxidation: Treat the resulting coupled intermediate with Dess-Martin Periodinane (DMP) at 0°C[3].

-

Causality: DMP is chosen because it is a mild, highly selective oxidant that converts the secondary alcohol to a ketone without over-oxidizing the molecule or causing epimerization at the adjacent

-chiral center.

-

Quantitative Data & Broad-Spectrum Potential

While primarily designed for HCV genotypes 1 and 4[1], the unique structural properties of the 3-amino-4-cyclobutyl-2-oxobutanamide moiety have prompted researchers to screen Boceprevir against other viral proteases. Notably, in vitro screening has demonstrated cross-reactivity with the SARS-CoV-2 Main Cysteine Protease (M3CLpro), where the

Table 1: Inhibitory Activity of HCV Protease Inhibitors Across Viral Targets

| Compound | Target Enzyme | Target Virus | IC50 Value | Reference |

| Boceprevir | NS3/4A Serine Protease | HCV Genotype 1 | ~14 nM | [1] |

| Boceprevir | M3CLpro Cysteine Protease | SARS-CoV-2 | 9.4 µM | [2] |

| Narlaprevir | M3CLpro Cysteine Protease | SARS-CoV-2 | 4.98 µM | [2] |

| Asunaprevir | M3CLpro Cysteine Protease | SARS-CoV-2 | >50 µM | [2] |

Note: The lower barrier to resistance for NS3/4A inhibitors compared to NS5B inhibitors necessitates the use of Boceprevir in combination therapies[1].

References

1.[1] Boceprevir | C27H45N5O5 | CID 10324367 - PubChem - NIH. National Institutes of Health (nih.gov). 1 2.[2] DRAFT: Targeting SARS-CoV-2 M3CLpro by HCV NS3a/4 Inhibitors: In Silico Modeling and In Vitro Screening. Temple University (temple.edu). 2 3.[3] WO2014061034A1 - Process for preparation of boceprevir and intermediates thereof. Google Patents (google.com). 3 4.[4] WO2014083575A2 - Improved process for the preparation of boceprevir intermediate. Google Patents (google.com). 4

Sources

- 1. Boceprevir | C27H45N5O5 | CID 10324367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scholarshare.temple.edu [scholarshare.temple.edu]

- 3. WO2014061034A1 - Process for preparation of boceprevir and intermediates thereof - Google Patents [patents.google.com]

- 4. WO2014083575A2 - Improved process for the preparation of boceprevir intermediate - Google Patents [patents.google.com]

The Cyclobutyl Moiety in Peptidomimetic Drug Design: A Technical Guide

Executive Summary

In the landscape of peptidomimetics, the cyclobutyl moiety represents a "Goldilocks" zone of conformational restriction. Unlike the rigid, planar cyclopropyl group or the flexible cyclopentyl ring, the cyclobutane ring exists in a puckered conformation (dihedral angle ~25–30°) that provides a unique vector for displaying pharmacophores.[1] This guide analyzes the structural mechanics, synthetic accessibility, and pharmacokinetic advantages of integrating cyclobutane amino acids (CBAs) into peptide backbones to overcome the inherent liabilities of native peptides—namely, proteolytic instability and poor bioavailability.

Structural Mechanics & Conformational Control

The "Pucker" Effect and Backbone Constraints

The primary utility of the cyclobutyl moiety lies in its ability to lock torsion angles (

-

Geometric Parameters: The cyclobutane ring typically adopts a puckered "butterfly" conformation to relieve torsional strain (eclipsing interactions). This pucker creates a fixed bond angle of ~88° and a C–C bond length of ~1.55 Å.

-

Bioisosterism: 1,2-disubstituted cyclobutanes mimic the

and -

Comparison of Ring Constraints:

| Ring Size | Conformation | Flexibility | Key Application |

| Cyclopropyl | Planar (Rigid) | None | |

| Cyclobutyl | Puckered | Restricted | |

| Cyclopentyl | Envelope | Moderate | Proline mimetics; flexible spacers. |

| Cyclohexyl | Chair | High | Hydrophobic bulk; spacer (less constraining). |

Graphviz Diagram: Conformational Logic Flow

The following diagram illustrates the decision logic for selecting ring size based on desired secondary structure.

Caption: Decision matrix for cycloalkane selection in peptidomimetic design based on target secondary structure.

Synthetic Methodologies: The [2+2] Photocycloaddition Standard

While ring expansion and contraction methods exist, the [2+2] photocycloaddition is the most robust route for synthesizing cyclobutane amino acids (CBAs) with high stereocontrol. This reaction allows for the direct coupling of alkenes (e.g., maleimides, cinnamates) to form the cyclobutane core.

Why [2+2] Photochemistry?

-

Atom Economy: All atoms from the starting materials are incorporated.

-

Stereocontrol: The geometry of the alkene precursors and the use of chiral auxiliaries (or chiral templates) dictate the cis/trans and exo/endo selectivity.

-

Functional Group Tolerance: Compatible with Boc/Fmoc protecting groups required for downstream Solid Phase Peptide Synthesis (SPPS).

Detailed Experimental Protocol: Synthesis of a Cyclobutane Scaffold

Target: Synthesis of a protected 3-aminocyclobutane-1-carboxylic acid derivative via [2+2] photocycloaddition.

Reagents & Equipment:

-

Substrate:

-Boc-Maleimide (Acceptor) and 1-Octene (Donor). -

Solvent: Acetonitrile (degassed).

-

Photosensitizer: Thioxanthone (if using 365-400 nm UV LED).

-

Light Source: 365 nm UV LED reactor (e.g., Kessil or custom array).

-

Glassware: Quartz or Pyrex tube (Quartz required for <300 nm; Pyrex sufficient for >300 nm).

Step-by-Step Methodology:

-

Preparation:

-

Dissolve

-Boc-Maleimide (1.0 equiv, 200 mg) and Thioxanthone (0.05 equiv, sensitizer) in dry Acetonitrile (10 mL). -

Add 1-Octene (5.0 equiv, excess to minimize homodimerization of maleimide).

-

Critical Step: Sparge the solution with Argon for 15 minutes.[2] Oxygen quenches the triplet state required for the reaction, drastically reducing yield.

-

-

Irradiation:

-

Place the sealed reaction vessel 2–5 cm from the UV LED source.

-

Stir vigorously to ensure uniform irradiation.

-

Irradiate for 12–16 hours. Monitor consumption of maleimide via TLC (Hexane:EtOAc 3:1).

-

-

Workup:

-

Evaporate the solvent under reduced pressure.

-

The excess alkene is volatile and will be removed during concentration.

-

Purify the crude residue via flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexane).

-

-

Validation:

-

NMR: Look for the disappearance of olefinic protons (6.0–7.0 ppm) and the appearance of cyclobutane methine signals (2.5–3.5 ppm).

-

Stereochemistry: The bicyclic [4.2.0] system formed is typically cis-fused.

-

Graphviz Diagram: [2+2] Photocycloaddition Workflow

Caption: Photochemical pathway for cyclobutane synthesis via triplet state sensitization.

Pharmacokinetic Significance[1]

Metabolic Stability

The cyclobutane ring confers resistance to proteolytic degradation through steric occlusion and conformational mismatch.

-

Mechanism: Proteases (e.g., trypsin, chymotrypsin) require the peptide backbone to adopt an extended conformation to fit into the active site (induced fit). The rigid cyclobutane ring prevents this extension.

-

Data: Peptides containing CBAs often show half-life (

) improvements of 10-fold to >100-fold in human serum compared to linear analogs.

Lipophilicity and Permeability

Replacing a linear alkyl chain with a cyclobutyl group often increases lipophilicity (

Case Studies & Applications

Case Study 1: Cell-Penetrating Peptides (CPPs)

Researchers have utilized cyclobutane

Case Study 2: Antiviral Agents

While not a peptide, the drug Lobucavir (BMS) utilizes a cyclobutane ring to mimic the sugar moiety of nucleosides.[1] The ring's pucker mimics the C3'-endo conformation of ribose, positioning the base and the hydroxymethyl group for optimal interaction with viral polymerase. This validates the cyclobutane ring as a potent bioisostere for five-membered rings in enzyme active sites.

References

-

Ortuño, R. M., et al. (2022).[3] "Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition." ACS Central Science. Link

-

Aitken, D. J., et al. (2008). "Cyclobutane amino acids: Synthesis and biological applications." Chemical Reviews. Link

-

Reiser, O. (2016). "Cyclobutane derivatives in drug discovery and development." Journal of Medicinal Chemistry. Link

-

Pizzio, B., et al. (2021). "Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability." Pharmaceutics.[1][2] Link

-

Winkler, J. D. (2008). "Photochemical Synthesis of Cyclobutane-Containing Natural Products." Chemical Reviews. Link

Sources

3-Amino-4-cyclobutyl-2-hydroxybutanamide as a Boceprevir intermediate

Title: 3-Amino-4-cyclobutyl-2-hydroxybutanamide: A Critical Intermediate in the Synthesis of the HCV Protease Inhibitor Boceprevir

Abstract

Boceprevir (Victrelis) represents a landmark in the treatment of Hepatitis C Virus (HCV) genotype 1, functioning as a potent NS3/NS4a serine protease inhibitor[1]. Its mechanism of action relies on an electrophilic

Introduction: The -Ketoamide Warhead and HCV Inhibition

HCV NS3/NS4a is a chymotrypsin-like serine protease essential for viral polyprotein processing. Boceprevir was designed to mimic the natural peptide substrate of this enzyme[1]. To achieve high-affinity binding and potent inhibition, medicinal chemists incorporated an

The synthesis of this

Mechanism of action for Boceprevir's alpha-ketoamide warhead binding to HCV NS3/NS4a.

Structural and Mechanistic Significance

The intermediate this compound possesses several critical structural features:

-

Cyclobutylmethyl Side Chain (P1 Residue): The cyclobutyl group provides optimal van der Waals interactions within the S1 hydrophobic pocket of the NS3 protease[5]. It offers a balance of steric bulk and lipophilicity superior to linear alkyl chains.

-

C3 Stereocenter: The carbon bearing the primary amine (C3) must possess the (S)-configuration to properly orient the P1 side chain and align the rest of the peptidomimetic backbone (P2-P3) within the enzyme's active site.

-

C2 Hydroxyl Group: The C2 carbon bears the hydroxyl group that is ultimately oxidized to the ketone. In the intermediate stage, the stereochemistry at C2 is often a mixture of diastereomers (e.g., (2R,3S) and (2S,3S)), which is inconsequential since oxidation obliterates the C2 chiral center, yielding the planar

-ketoamide[3].

Retrosynthetic Analysis and Industrial Synthesis Routes

The synthesis of this compound has evolved from early medicinal chemistry routes to highly optimized, telescoped industrial processes designed to minimize toxic reagents and improve overall yield[6].

Classical Route (Cyanohydrin Approach): Early syntheses utilized an aldehyde intermediate derived from a protected cyclobutylmethyl-alanine. The aldehyde was subjected to cyanohydrin formation using sodium cyanide, followed by hydrolysis of the nitrile to the primary amide. This route, while effective for discovery, suffered from the use of highly toxic cyanides and moderate diastereoselectivity.

Optimized Industrial Route:

To circumvent the limitations of the cyanohydrin route, modern industrial processes (such as those detailed in) employ a more convergent approach[7]. The process begins with the alkylation of a ketimine or protected glycine derivative with (bromomethyl)cyclobutane. Subsequent chain extension utilizing a halo-ketone or direct amidation of an

Optimized industrial synthesis route for this compound HCl.

Experimental Methodology: Synthesis and Coupling Protocol

The following protocols outline the self-validating system for generating the intermediate and coupling it to the Boceprevir P2-P3 fragment.

Protocol 1: Preparation of this compound Hydrochloride Objective: To generate the highly pure, deprotected P1 intermediate ready for peptide coupling[9].

-

Amidation: Dissolve the N-protected

-hydroxy ester precursor (1.0 eq) in a 7M solution of ammonia in methanol.-

Causality: Methanolic ammonia acts as both solvent and reactant, driving the conversion of the ester to the primary amide without epimerizing the sensitive C3 stereocenter[7].

-

-

Reaction Monitoring: Stir the mixture at ambient temperature for 12-16 hours. Monitor via HPLC until the ester is consumed (>98% conversion).

-

Concentration: Concentrate the reaction mixture under reduced pressure to remove excess ammonia and methanol, yielding the N-protected

-hydroxyamide as a crude solid. -

Deprotection: Suspend the crude solid in an organic solvent (e.g., ethyl acetate or methyl tert-butyl ether) and add a solution of anhydrous HCl in dioxane (3.0 eq).

-

Causality: Anhydrous conditions prevent the hydrolysis of the newly formed primary amide while cleanly cleaving the Boc protecting group[10].

-

-

Isolation: Stir for 4 hours at room temperature. The product, this compound hydrochloride, precipitates as an off-white solid. Filter, wash with cold ethyl acetate, and dry under vacuum.

Protocol 2: Peptide Coupling and Final Oxidation to Boceprevir

Objective: To couple the P1 intermediate to the bicyclic proline derivative and oxidize it to the active

-

Coupling: In a reactor, combine the P2-P3 carboxylic acid fragment (1.0 eq), this compound HCl (1.05 eq), and EDC·HCl (1.2 eq) in dichloromethane (DCM).

-

Activation: Add HOBt (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq).

-

Causality: HOBt suppresses racemization during coupling, while DIPEA neutralizes the HCl salt of the intermediate, freeing the primary amine for nucleophilic attack on the activated ester[3].

-

-

Workup: After 8 hours, wash the organic layer with 1N HCl, saturated NaHCO3, and brine. Concentrate to yield the

-hydroxyamide precursor of Boceprevir. -

Oxidation (TEMPO/NaOCl): Dissolve the precursor in a biphasic mixture of MTBE and water containing KBr and TEMPO (catalytic). Slowly add aqueous NaOCl (bleach) buffered with sodium acetate at 10-15°C.

-

Causality: The TEMPO/bleach system is highly selective for oxidizing secondary alcohols to ketones without over-oxidizing the primary amide or degrading the sensitive bicyclic proline moiety[1].

-

-

Final Isolation: Quench with sodium ascorbate to destroy excess oxidant. Extract, concentrate, and precipitate from n-heptane to yield Boceprevir as an amorphous solid[1].

Quantitative Data and Process Optimization

The transition from early discovery routes to optimized manufacturing processes significantly improved the yield and purity profile of the intermediate. As documented in patent literature, telescoping the synthesis and avoiding toxic reagents drastically improved the overall efficiency[7].

| Process Route | Reagents Used for Chain Extension | Deprotection Method | Overall Yield (%) | Key Advantage / Disadvantage |

| Discovery (WO2004/113272) | NaCN, NaHSO3 | TFA / DCM | 26.4% | High toxicity (cyanide); lower diastereoselectivity. |

| Intermediate (WO2008/082486) | BOP Reagent, DIPEA | HCl / EtOAc | 30.5 - 33.3% | Avoids cyanide, but BOP reagent generates toxic HMPA byproduct. |

| Optimized Industrial (WO2013066734A1) | Halo-ketone / NH3 amidation | Anhydrous HCl | 46.0 - 51.0% | Highly scalable; eliminates toxic byproducts; excellent purity (>98%). |

Table 1: Comparison of synthetic routes for this compound and its subsequent coupling.

Conclusion

The development of this compound as an intermediate highlights the intricate balance of stereochemistry, functional group tolerance, and scalability required in modern drug development. By serving as the direct precursor to the

References

-

Venkatraman, S., et al. "Orally Bioavailable Hepatitis C Virus NS3 Protease Inhibitor: A Potential Therapeutic Agent for the Treatment of Hepatitis C Infection." Journal of Medicinal Chemistry, 2006, 49(20), 6074-6086. [Link]

- "Process and intermediates for the preparation of this compound and salts thereof.

- "Process for preparation of boceprevir and intermediates thereof.

-

"this compound hydrochloride." PubChem CID 11275288, National Center for Biotechnology Information.[Link]

-

Morgan, A. J., et al. "Design and synthesis of deuterated boceprevir analogs with enhanced pharmacokinetic properties." Journal of Labelled Compounds and Radiopharmaceuticals, 2011, 54(9).[Link]

Sources

- 1. Boceprevir synthesis - chemicalbook [chemicalbook.com]

- 2. bioncan.com [bioncan.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. H-bAla(2-OH,3-CH2cBu)-NH2.H-DL-Ala(cBu)-CONH2.2Cl- | C16H32Cl2N4O4 | CID 157496628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. WO2014061034A1 - Process for preparation of boceprevir and intermediates thereof - Google Patents [patents.google.com]

- 7. WO2013066734A1 - Process and intermediates for the preparation of this compound and salts thereof - Google Patents [patents.google.com]

- 8. WO2014061034A1 - Process for preparation of boceprevir and intermediates thereof - Google Patents [patents.google.com]

- 9. 394735-23-0|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 10. This compound HCL | CymitQuimica [cymitquimica.com]

Stereochemical Configurations of 3-Amino-4-cyclobutyl-2-hydroxybutanamide

Executive Summary & Structural Significance

3-Amino-4-cyclobutyl-2-hydroxybutanamide is a critical pharmacophore used primarily in the synthesis of peptidomimetic protease inhibitors. It is most notably recognized as the P1-P1' fragment in the synthesis of Boceprevir (Victrelis) , a first-in-class HCV NS3/4A serine protease inhibitor.

This molecule functions as a transition-state mimic . In the context of protease inhibition, the hydroxyl group at the C2 position mimics the tetrahedral intermediate formed during the hydrolysis of a peptide bond. The cyclobutyl moiety acts as a hydrophobic side chain that occupies the S1 specificity pocket of the enzyme, anchoring the inhibitor.

Because biological systems are homochiral, the stereochemical configuration of this scaffold is not merely a structural detail but the determinant of potency. Only specific stereoisomers achieve the sub-nanomolar binding affinity required for clinical efficacy.

The Stereochemical Landscape

The molecule contains two adjacent chiral centers:

-

C2 (Alpha-carbon): Bearing the hydroxyl (-OH) and amide (-CONH2) groups.

-

C3 (Beta-carbon): Bearing the amino (-NH2) and cyclobutyl-methyl groups.

This creates a matrix of four possible stereoisomers (

Stereoisomer Matrix

| Configuration (C2, C3) | Relationship | Designation | Biological Relevance |

| (2S, 3S) | Enantiomer Pair A | Syn / Erythro | High Potency (Common Target) |

| (2R, 3R) | Enantiomer Pair A | Syn / Erythro | Low Potency (Distomer) |

| (2S, 3R) | Enantiomer Pair B | Anti / Threo | Variable (Often inactive) |

| (2R, 3S) | Enantiomer Pair B | Anti / Threo | Variable (Often inactive) |

Note: The designations "Syn/Anti" refer to the relative orientation of the -OH and -NH2 groups in a Fischer projection or extended backbone conformation. In many protease inhibitors, the (S)-configuration at the P1 site (C3 here) is essential to match the natural L-amino acid preference of the enzyme.

Visualizing the Stereochemical Hierarchy

Figure 1: Stereochemical hierarchy of the target molecule. The (2S, 3S) configuration is typically the bioactive pharmacophore for HCV NS3 protease inhibition.

Primary Synthesis Protocol: The Cyanohydrin Route[1]

The most robust method for synthesizing this scaffold with stereocontrol is the Cyanohydrin Route . This approach builds the C2 chiral center by adding a cyanide source to a pre-existing chiral aldehyde (derived from the amino acid).

Retrosynthetic Logic

-

Precursor: N-Protected-3-cyclobutylalaninal (Aldehyde).

-

Starting Material: L-Cyclobutylalanine (or derivative).

Step-by-Step Methodology

Reagents:

-

Substrate: N-Boc-3-cyclobutylalaninal.

-

Cyanating Agent: Trimethylsilyl cyanide (TMSCN) or Potassium Cyanide (KCN).

-

Catalyst: Zinc Iodide (

) or chiral Lewis Acid (for enhanced diastereoselectivity). -

Solvent: Dichloromethane (DCM) or THF.

Protocol:

-

Aldehyde Preparation:

-

Reduce N-Boc-L-cyclobutylalanine methyl ester using Diisobutylaluminum hydride (DIBAL-H) at -78°C in anhydrous toluene.

-

Critical Control Point: Maintain temperature strictly at -78°C to prevent over-reduction to the alcohol.

-

-

Cyanohydrin Formation (Diastereoselective Step):

-

Dissolve the crude aldehyde in DCM under Argon.

-

Add catalytic

(0.1 eq). -

Add TMSCN (1.2 eq) dropwise at 0°C.

-

Mechanism:[5][6][7] The addition follows the Cram Chelation Model (if chelating conditions are used) or the Felkin-Anh Model (non-chelating), determining the syn/anti ratio.

-

Stir for 4-12 hours. Monitor by TLC (disappearance of aldehyde).

-

-

Hydrolysis to Amide:

-

Treat the resulting O-TMS cyanohydrin with concentrated HCl/MeOH or

(oxidative hydrolysis) to convert the nitrile (-CN) directly to the amide (-CONH2). -

Note: Acidic hydrolysis simultaneously removes the Boc protecting group, yielding the amine salt.

-

Workflow Diagram

Figure 2: Synthetic workflow from amino acid ester to hydroxy-amide via cyanohydrin intermediate.

Alternative Strategy: The Passerini Reaction[9][10]

For researchers requiring rapid access to diverse analogues, the Passerini Multicomponent Reaction (P-3CR) offers a convergent route, though often with lower stereocontrol than the stepwise cyanohydrin route.

-

Components:

-

Cyclobutylacetaldehyde (Aldehyde).

-

Isocyanide (e.g., t-Butyl isocyanide).

-

Carboxylic Acid (e.g., Acetic acid, which is later hydrolyzed).

-

-

Outcome: Forms an

-acyloxy carboxamide. -

Pros: One-pot synthesis; high chemical diversity.

-

Cons: Generally produces racemates unless chiral catalysts are employed; requires subsequent hydrolysis of the ester group.

Analytical Resolution & Characterization

Since the cyanohydrin route often yields a mixture of diastereomers (e.g., 3:1 ratio of syn:anti), separation is required.

HPLC Method for Diastereomer Separation

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

-

Mobile Phase: Hexane : Isopropanol (85:15) with 0.1% Diethylamine.

-

Detection: UV at 210 nm (Amide bond absorption).

-

Expectation: The syn and anti isomers typically have significantly different retention times due to the ability of the syn isomer to form an internal hydrogen bond between the OH and NH2 (or NH-Boc), altering its interaction with the stationary phase.

NMR Diagnostics

Distinguishing Syn vs. Anti via

-

Coupling Constant (

):-

Anti Isomer: Typically shows a larger coupling constant (

Hz) due to the anti-periplanar arrangement in the preferred conformer. -

Syn Isomer: Typically shows a smaller coupling constant (

Hz). -

Validation: X-ray crystallography of the crystallized hydrochloride salt is the ultimate confirmation of absolute stereochemistry.

-

References

-

Structure-Activity Relationship of HIV-1 Protease Inhibitors Containing Alpha-Hydroxy-Beta-Amino Acids. Bioorganic & Medicinal Chemistry. (1999).[8] Link

-

Process and Intermediates for the Preparation of this compound. World Intellectual Property Organization (WO2013066734). (2013). Link

-

Diastereoselective Formation of Cyanohydrins from Alpha-Alkoxy Aldehydes. Journal of Organic Chemistry. (2000).[7][9] Link

-

The Passerini Reaction: Mechanism and Applications. Organic Reactions.[5][6][7][10][11] (2011).[10] Link

-

Boceprevir (Victrelis): Synthesis and Clinical Application. Journal of Medicinal Chemistry. (2012). Link

Sources

- 1. This compound hydrochloride [cymitquimica.com]

- 2. 394735-23-0|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. This compound Hydrochloride | 394735-23-0 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 5. Passerini reaction - Wikipedia [en.wikipedia.org]

- 6. Passerini Reaction [organic-chemistry.org]

- 7. Cyanohydrin synthesis by Cyanation or Cyanosilylation [organic-chemistry.org]

- 8. Structure-activity relationship of HIV-1 protease inhibitors containing alpha-hydroxy-beta-amino acids. Detailed study of P1 site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Diastereoselective formation of cyanohydrins from alpha-alkoxy aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. BJOC - A straightforward approach towards combined α-amino and α-hydroxy acids based on Passerini reactions [beilstein-journals.org]

- 11. organicreactions.org [organicreactions.org]

Optimizing P1 Occupancy: The Bioisosteric Utility of 3-Amino-4-cyclobutyl-2-hydroxybutanamide in Protease Inhibitor Design

Executive Summary

In the high-stakes arena of structure-based drug design (SBDD), the P1 pocket of serine and aspartyl proteases represents a critical determinant of specificity. 3-Amino-4-cyclobutyl-2-hydroxybutanamide is not merely a chemical intermediate; it is a privileged scaffold that exemplifies the successful application of cycloalkyl bioisosterism .

Best known as the P1 anchor in the HCV NS3/4A protease inhibitor Boceprevir (Victrelis) , this moiety solves a complex thermodynamic puzzle: how to maximize hydrophobic contacts within the S1 subsite while minimizing the entropic penalty of binding. This guide deconstructs the bioisosteric rationale, mechanistic function, and synthetic protocols for this high-value fragment.

Bioisosteric Rationale: The Cyclobutyl Advantage

The design of this compound stems from the need to replace natural hydrophobic amino acids—typically Leucine or Valine—with a motif that enhances potency and metabolic stability.

Escaping "Flatland" and Entropy

Standard alkyl chains (isopropyl, isobutyl) suffer from high conformational flexibility. Upon binding to a rigid protein pocket, these chains must freeze into a single conformation, incurring a significant entropic penalty (

The cyclobutyl ring offers a superior bioisosteric profile:

-

Conformational Restriction: The ring constrains the

angles, pre-organizing the molecule into a bioactive conformation. This reduces the entropic cost of binding. -

Space-Filling Efficiency: The cyclobutyl group provides a "Goldilocks" steric volume—larger than a cyclopropyl group (often too small for deep S1 pockets) but more compact and distinct in shape than a cyclohexyl or phenyl ring.

-

Metabolic Stability: Unlike linear alkyl chains which are prone to

-oxidation, the cycloalkyl ring lacks readily accessible terminal methyl groups, often retarding CYP450-mediated clearance.

Comparative Physicochemical Profile[1]

| Parameter | Isopropyl (Valine sidechain) | Cyclobutyl (Target sidechain) | Bioisosteric Impact |

| Hybridization | Reduced entropic penalty upon binding. | ||

| Lipophilicity (LogP) | Moderate | High | Enhanced membrane permeability; stronger hydrophobic effect in S1. |

| Metabolic Liability | High (Terminal | Low (Ring | Improved half-life ( |

| Shape Vector | Y-shaped/Branched | Square/Planar-puckered | Unique vector filling of "square" hydrophobic pockets. |

Decision Pathway Visualization

Figure 1: Decision logic for selecting the cyclobutyl moiety over traditional amino acid side chains.

Mechanism of Action: The Hydroxy-Amide Warhead

While the cyclobutyl group handles recognition (affinity), the 3-amino-2-hydroxybutanamide backbone handles the inhibition mechanism.

Transition State Mimicry

Proteases cleave peptide bonds via a high-energy tetrahedral intermediate.

-

The Scaffold: The 2-hydroxy group mimics the oxyanion hole interaction of this intermediate.

-

The Warhead Precursor: In covalent reversible inhibitors (like Boceprevir), this hydroxy-amide is oxidized to an

-ketoamide . The serine hydroxyl of the protease attacks the keto group, forming a stable covalent adduct. -

Direct Inhibition: In other contexts (e.g., aspartyl proteases), the hydroxy-amide itself acts as a non-covalent transition state isostere (hydroxyethylamine type), binding tightly without covalent modification.

Synthetic Protocol: The Cyanohydrin Route

The synthesis of (2S,3S)-3-amino-4-cyclobutyl-2-hydroxybutanamide requires precise stereocontrol. The following protocol is adapted from optimized industrial routes (e.g., Merck/Schering-Plough processes) utilized in the scale-up of Boceprevir intermediates.

Reaction Workflow Diagram

Figure 2: General synthetic pathway for the hydroxy-amide scaffold.

Detailed Methodology

Objective: Synthesis of the hydroxy-amide salt from N-protected cyclobutylalanine.

Reagents:

-

Starting Material:

-Boc-cyclobutylalanine (commercial or synthesized via malonic ester synthesis). -

Reducing Agent: DIBAL-H or Weinreb amide reduction method.

-

Cyanation: Acetone cyanohydrin or KCN/NaHSO3.

-

Hydrolysis: HCl (gas) in MeOH or

.

Protocol (Passerini/Cyanohydrin Variation):

-

Aldehyde Generation:

-

Convert

-Boc-cyclobutylalanine to its Weinreb amide ( -

Reduce with

or DIBAL-H at -78°C in THF. Quench with Rochelle's salt. Isolate the aldehyde. -

Critical Checkpoint: The aldehyde is prone to racemization. Proceed immediately to the next step.

-

-

Cyanohydrin Formation:

-

Dissolve the aldehyde in DCM/Water biphasic system.

-

Add

(1.5 eq) to form the bisulfite adduct (stabilizes the aldehyde). -

Add KCN (1.2 eq) at 0°C. Stir for 4 hours.

-

Safety: Perform in a well-ventilated fume hood with cyanide detectors active.

-

-

Hydrolysis to Amide:

-

Chiral Resolution (If required):

-

The formation of the cyanohydrin creates a new stereocenter at C2 (the hydroxyl carbon). This typically yields a mixture of diastereomers.

-

Separation: Diastereomers can often be separated via crystallization in EtOAc/Heptane or preparative HPLC. For Boceprevir, the specific

configuration is required.

-

Case Study: Application in HCV Therapeutics

Boceprevir (Victrelis)

Boceprevir was the first-in-class oral HCV NS3/4A protease inhibitor.

-

Role of the Scaffold: The this compound fragment serves as the P1-P1' segment.

-

Transformation: In the final drug, the hydroxyl group is oxidized (using Dess-Martin Periodinane or TEMPO/Bleach) to an

-ketoamide. -

Binding Mode:

-

The Cyclobutyl group sits deeply in the S1 hydrophobic pocket (replacing the need for a P1 cysteine in the natural substrate).

-

The Ketoamide forms a reversible covalent bond with the catalytic Serine-139 of the protease.

-

Narlaprevir

Similar to Boceprevir, Narlaprevir utilizes the cyclobutyl alanine scaffold, reinforcing the privileged status of this bioisostere in targeting the HCV protease S1 pocket.

References

-

Venkatraman, S., et al. (2006). "Discovery of (1R,5S)-N-[3-Amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]-3-[2(S)-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2(S)-carboxamide (Sch 503034), a Selective, Potent, Orally Bioavailable Hepatitis C Virus NS3 Protease Inhibitor: A Potential Therapeutic Agent for the Treatment of Hepatitis C Infection."[5] Journal of Medicinal Chemistry, 49(20), 6074–6086.[6] Link

-

Bhalerao, D. S., et al. (2015). "Synthesis and Process Optimization of Boceprevir: A Protease Inhibitor Drug." Organic Process Research & Development, 19(11), 1559–1567.[6] Link

-

Meanwell, N. A. (2011).[7] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

-

Malcolm, B. A., et al. (2006). "Sch 503034, a mechanism-based inhibitor of hepatitis C virus NS3 protease, suppresses polyprotein maturation and enhances the antiviral activity of alpha interferon in replicon cells." Antimicrobial Agents and Chemotherapy, 50(3), 1013–1020. Link

Sources

- 1. Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation | Domainex [domainex.co.uk]

- 2. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures [mdpi.com]

- 3. Boceprevir | C27H45N5O5 | CID 10324367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Discovery of the HCV NS3/4A protease inhibitor (1R,5S)-N-[3-amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]-3- [2(S)-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]- 6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2(S)-carboxamide (Sch 503034) II. Key steps in structure-based optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Boceprevir synthesis - chemicalbook [chemicalbook.com]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

Methodological & Application

Stereoselective synthesis of 3-Amino-4-cyclobutyl-2-hydroxybutanamide

Application Note: Stereoselective Fabrication of 3-Amino-4-cyclobutyl-2-hydroxybutanamide

Executive Summary

This application note details the stereoselective synthesis of This compound , a critical "warhead" precursor for the Hepatitis C Virus (HCV) NS3/4A protease inhibitor Boceprevir (Victrelis). While the final active pharmaceutical ingredient (API) utilizes an

This guide prioritizes the Diastereoselective Cyanohydrin Route , offering superior stereocontrol over the C2 and C3 centers compared to the multicomponent Passerini reaction. We focus on the synthesis of the (2S, 3S) diastereomer, explaining the mechanistic causality (Cram-chelation vs. Felkin-Anh) required to achieve high diastereomeric ratios (dr).

Structural Analysis & Retrosynthetic Strategy

The target molecule contains two contiguous stereocenters. The C3 stereocenter (bearing the amine) is derived from the chiral pool (L-amino acid equivalent), while the C2 stereocenter (bearing the hydroxyl) must be generated via substrate-controlled addition.

Key Challenges:

-

Cyclobutyl Stability: The strained ring is susceptible to ring-opening under harsh acidic conditions or radical pathways.

-

Epimerization: The

-chiral aldehyde intermediate is prone to racemization. -

Diastereoselectivity: Controlling the addition of the cyanide nucleophile to the aldehyde.

Retrosynthetic Logic (Graphviz)

Figure 1: Retrosynthetic disconnection relying on the chiral pool strategy starting from (S)-Cyclobutylalanine.

Detailed Protocols

Phase 1: Synthesis of (S)-N-Boc-Cyclobutylacetaldehyde

Rationale: Direct reduction of the amino acid to the aldehyde is often uncontrollable. The Weinreb amide intermediate serves as a "buffer" to prevent over-reduction to the alcohol.

Materials:

-

(S)-N-Boc-Cyclobutylalanine (CAS: 115654-75-2)

-

N,O-Dimethylhydroxylamine hydrochloride

-

EDC·HCl / HOBt (Coupling agents)

-

Lithium Aluminum Hydride (LAH) or DIBAL-H

Step-by-Step Protocol:

-

Weinreb Amide Formation:

-

Dissolve (S)-N-Boc-Cyclobutylalanine (1.0 eq) in anhydrous DCM (0.2 M).

-

Add N,O-dimethylhydroxylamine HCl (1.2 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq) at 0°C.

-

Stir at room temperature (RT) for 12 h.

-

Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄.

-

Checkpoint: Quantitative conversion is expected. The product is stable.

-

-

Reduction to Aldehyde:

-

Dissolve the Weinreb amide (1.0 eq) in anhydrous THF under Argon. Cool to -78°C .

-

Add LAH (1.0 M in THF, 1.2 eq) dropwise over 30 min. Note: DIBAL-H is an alternative if LAH shows over-reduction.

-

Stir at -78°C for 1 h. Monitor by TLC (aldehyde spot appears, amide disappears).

-

Quench: Carefully add solid Na₂SO₄·10H₂O at -78°C, then warm to RT. Filter the aluminum salts.

-

Critical Note: The aldehyde is configurationally unstable . Do not store. Proceed immediately to Phase 2.

-

Phase 2: Stereoselective Cyanohydrin Formation (The Critical Step)

Rationale: This step sets the C2 stereochemistry.

-

Non-Chelating Conditions (Felkin-Anh): Favors the anti isomer (2R, 3S).

-

Chelating Conditions (Cram-Chelate): Favors the syn isomer (2S, 3S).

-

Target: We will describe the Chelation-Controlled route to access the (2S, 3S) configuration often required for specific protease inhibition profiles.

Reagents:

-

Crude Aldehyde from Phase 1

-

Trimethylsilyl cyanide (TMSCN)

-

Zinc Bromide (ZnBr₂) or Titanium Isopropoxide (Ti(OiPr)₄) [Chelating Lewis Acids]

Protocol:

-

Dissolve the fresh aldehyde in anhydrous DCM (0.1 M).

-

Add ZnBr₂ (1.5 eq) at -78°C. Stir for 15 min to allow chelation between the Boc-carbonyl and the aldehyde oxygen.

-

Add TMSCN (2.0 eq) dropwise.

-

Stir at -78°C for 4 h, then allow to warm slowly to -20°C overnight.

-

Quench: Add sat. NaHCO₃ solution. Extract with DCM.

-

Purification: Silica gel chromatography (Hexanes/EtOAc).

-

Data: Expect a diastereomeric ratio (dr) of >85:15 favoring the syn-(2S,3S) isomer due to the zinc chelate bridge blocking the Re-face.

-

Phase 3: Pinner Hydrolysis to the Amide

Rationale: Converting the nitrile to the primary amide without hydrolyzing the amide to the acid requires controlled acidic conditions (Pinner reaction mechanism).

Protocol:

-

Dissolve the TMS-protected cyanohydrin in MeOH saturated with HCl gas (approx 3-4 M HCl).

-

Stir at 0°C for 4 h, then at RT for 12 h.

-

Carefully add water (roughly 10% v/v) to the reaction mixture and stir for 2 h to hydrolyze the imidate to the amide.

-

Neutralization: Adjust pH to ~8 with NH₄OH or Na₂CO₃ (careful of foaming).

-

Extraction: Extract with EtOAc (repeatedly, product is polar).

-

Final Purification: Recrystallization from EtOAc/Hexanes or Reverse Phase HPLC.

Process Visualization (Workflow)

Figure 2: Forward synthetic workflow emphasizing the chelation control step for stereoselectivity.

Data & Quality Control

Table 1: Critical Process Parameters (CPPs)

| Parameter | Specification | Reason for Control |

| Temperature (Reduction) | Prevents over-reduction to alcohol and racemization of the | |

| Aldehyde Hold Time | The aldehyde is prone to hydration and racemization. | |

| Lewis Acid (ZnBr₂) | Anhydrous | Moisture destroys the Lewis acid, breaking the chelation model and lowering dr. |

| Hydrolysis pH | Neutralize to pH 8 | Prevents hydrolysis of the Boc group (if retention is desired) or amide bond cleavage. |

Analytical Validation (Self-Validating System):

-

1H NMR (DMSO-d6): Look for the cyclobutyl methine multiplets (

1.6-2.2 ppm). The -

Chiral HPLC: Use a Chiralpak AD-H or OD-H column. Mobile phase: Hexane/IPA (90:10). The (2S,3S) and (2R,3S) diastereomers must be baseline separated to calculate dr.

References

-

Njoroge, F. G., et al. (2008). Discovery of Boceprevir, an NS3 Serine Protease Inhibitor of Hepatitis C Virus.[3] Accounts of Chemical Research. Link

-

Wu, G., et al. (2009). Stereoselective Synthesis of the P1 Precursor of Boceprevir. Organic Process Research & Development. (Describes the Schering-Plough commercial route). Link

-

Passerini, M. (1921).[1][4] The Passerini Reaction: Origins and Multicomponent Chemistry. Gazzetta Chimica Italiana. (Foundational context for the alternative isocyanide route).

-

Reetz, M. T. (1999).

-Amino Aldehydes. Chemical Reviews. (Mechanistic basis for Phase 2). Link

Sources

Protocol for oxidation of 3-Amino-4-cyclobutyl-2-hydroxybutanamide to ketoamides

Application Note: Strategic Oxidation Protocols for the Synthesis of Cyclobutyl-Containing

Executive Summary & Strategic Analysis

The transformation of 3-Amino-4-cyclobutyl-2-hydroxybutanamide (an

This transformation presents a specific chemoselective challenge: The "Epimerization Trap."

The target

Scope of this Guide: This protocol details two validated pathways for this oxidation:

-

Method A (Bench Standard): Dess-Martin Periodinane (DMP) – Prioritizes stereochemical retention and mild conditions.

-

Method B (Scale-Up): TEMPO/NaOCl – Prioritizes cost-efficiency and scalability for larger batches.

Critical Pre-requisite: Amine Protection[1]

STOP: Do not attempt this oxidation on the free amine (3-Amino...). Oxidants capable of converting secondary alcohols to ketones (DMP, Swern, TEMPO) will invariably react with free primary amines to form imines, aldehydes (via oxidative deamination), or N-oxides.

-

Requirement: The N-terminus at position 3 must be protected (e.g., tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz)) or already coupled to the peptide backbone (urea/amide linkage) prior to oxidation.

-

Assumption: The protocols below assume the substrate is N-Protected-3-Amino-4-cyclobutyl-2-hydroxybutanamide .

Chemical Pathway Visualization

The following diagram illustrates the workflow and the critical risk of epimerization.

Figure 1: Strategic workflow for chemoselective oxidation minimizing epimerization risks.

Protocol A: Dess-Martin Periodinane (DMP)

Best for: Medicinal chemistry, high-value intermediates, and preventing epimerization.[1]

Mechanism: DMP acts as a mild oxidant.[1] The reaction produces acetic acid, which buffers the solution, preventing the basicity-induced epimerization of the

Materials

-

Substrate: N-Protected-3-Amino-4-cyclobutyl-2-hydroxybutanamide (1.0 equiv)

-

Reagent: Dess-Martin Periodinane (1.2 – 1.5 equiv)

-

Solvent: Dichloromethane (DCM) (anhydrous not strictly required but preferred)

-

Quench: 10%

(aq) / Sat.

Step-by-Step Procedure

-

Preparation: In a round-bottom flask, dissolve the substrate in DCM (0.1 M – 0.2 M concentration).

-

Water Acceleration (Optional but Recommended): Add water (1.1 equiv relative to DMP) to the DCM solution.

-

Why? Water accelerates the ligand exchange mechanism of DMP, significantly reducing reaction time from hours to minutes, minimizing the window for side reactions [1].

-

-

Oxidant Addition: Cool the solution to 0°C. Add DMP (1.2 equiv) in a single portion.

-

Reaction: Allow the mixture to warm to room temperature (20-25°C). Stir vigorously.

-

Monitoring: Check TLC or LC-MS after 30 minutes. The hydroxyl starting material should be consumed.

-

-

Quenching (Critical Control Point):

-

Cool the mixture back to 0°C.

-

Add the 1:1 mixture of

and -

Note: The thiosulfate reduces unreacted periodinane (iodine V) to iodinane (iodine III), while bicarbonate neutralizes the acetic acid byproduct.

-

-

Workup:

-

Stir the biphasic mixture until the organic layer is clear (usually 15-30 mins).

-

Separate the organic layer. Wash once with water and once with brine.

-

Warning: Do not wash with strong base (NaOH) or expose to basic aqueous layers for extended periods.

-

Dry over

, filter, and concentrate in vacuo at <30°C.

-

Protocol B: TEMPO / Bleach (Anelli Oxidation)

Best for: Process chemistry, kilogram scale-up, green chemistry requirements. Mechanism: Catalytic TEMPO is regenerated by NaOCl (bleach). KBr acts as a co-catalyst.

Materials

-

Substrate: N-Protected precursor (1.0 equiv)

-

Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.05 equiv)

-

Co-Catalyst: KBr (0.1 equiv)

-

Oxidant: NaOCl (commercial bleach, ~5-6% active chlorine) (1.1 - 1.2 equiv)

-

Buffer:

(to maintain pH 8.6–9.5) -

Solvent: DCM/Water biphasic system.

Step-by-Step Procedure

-

Solution A: Dissolve substrate and TEMPO in DCM (3-5 volumes). Cool to 0°C.[2]

-

Solution B: Dissolve KBr in minimal water. Add to Solution A.

-

Oxidant Addition:

-

Adjust the pH of the commercial bleach to ~9.0 using solid

before addition. -

Add the buffered bleach dropwise to the vigorously stirred reaction mixture at 0–5°C.

-

Exotherm Alert: This reaction is exothermic. Maintain T < 10°C to prevent over-oxidation or racemization.

-

-

Reaction: Stir at 0°C for 30–60 minutes.

-

Quenching: Add aqueous sodium sulfite (

) to destroy excess hypochlorite (check with starch-iodide paper; it should remain white). -

Workup: Separate phases. Wash organic phase with dilute HCl (0.1 N) to remove TEMPO residues (optional) and then brine.

-

Isolation: Crystallization is preferred over chromatography for this scale.

Analytical Validation & QC

To ensure the protocol was successful, compare analytical data against the following criteria:

| Parameter | Method | Expected Result | Failure Indicator |

| Conversion | HPLC / TLC | >98% consumption of SM | Presence of alcohol (SM) |

| Identity | 1H NMR | Loss of CH-OH signal (~4.0 ppm). Appearance of amide NH shift.[3] | Retention of CH-OH multiplet |

| Stereochemistry | Chiral HPLC | >95:5 diastereomeric ratio (dr) | Split peaks indicating epimerization (e.g., 50:50 mix) |

| Byproducts | LC-MS | Mass = Target | Mass + 16 (N-oxide) or Mass - 2 (Imine) |

NMR Diagnostic Tip:

In the

Troubleshooting Guide

Issue: Significant Epimerization Observed (dr < 90:10)

-

Cause: Exposure to basic conditions during workup or prolonged reaction times.

-

Solution (DMP): Reduce quenching time. Ensure the

wash is cold. -

Solution (TEMPO): Strictly control the pH of the bleach. If pH > 10, the

-proton is stripped. Use a phosphate buffer to lock pH at 7.5–8.0 if necessary (though reaction may be slower).

Issue: Incomplete Oxidation

-

Cause: Old DMP (hydrolyzed) or insufficient active chlorine in bleach.

-

Solution: Recrystallize DMP or titrate bleach before use. For DMP, add 1-2 drops of water to the reaction mixture to activate the reagent.

Issue: "Stuck" Intermediate

-

Context: Sometimes the intermediate periodinane adduct forms but does not collapse to the ketone.

-

Solution: Gently warm the DMP reaction to 25°C. Ensure 1.1 eq of water is present to facilitate the ligand exchange mechanism.

References

-

Meyer, S. D., & Schreiber, S. L. (1994). Acceleration of the Dess-Martin Oxidation by Water. Journal of Organic Chemistry, 59(24), 7549–7552. Link

-

Venkatraman, S., et al. (2006). Discovery of (1R,5S)-N-[3-Amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]-3-[2(S)-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2(S)-carboxamide (SCH 503034), a Selective, Potent, Orally Bioavailable Hepatitis C Virus NS3 Protease Inhibitor: A Potential Therapeutic Agent for the Treatment of Hepatitis C Infection. Journal of Medicinal Chemistry, 49(20), 6074–6086. Link

-

Njoroge, F. G., et al. (2008). Challenges in the Discovery and Development of Boceprevir. Accounts of Chemical Research, 41(1), 50–59. Link

-

Wu, G., et al. (2012). Stereoselective Synthesis of the P1 and P2 Fragments of Boceprevir. The Journal of Organic Chemistry, 77(4), 1965–1972. Link

Sources

Optimized Coupling Strategies for 3-Amino-4-cyclobutyl-2-hydroxybutanamide

Content Type: Technical Application Note & Protocol Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

Part 1: Executive Summary & Strategic Analysis[1]

The Chemical Context

The moiety 3-Amino-4-cyclobutyl-2-hydroxybutanamide represents a critical structural motif in the design of serine and cysteine protease inhibitors, most notably for Hepatitis C Virus (HCV) NS3/4A protease (e.g., Boceprevir) and potentially SARS-CoV-2 Mpro inhibitors.[1][2] This fragment serves as a transition-state mimic, often acting as a precursor to an

Synthetically, incorporating this unit into a peptide chain involves forming an amide bond at the C3-amino position. This coupling is non-trivial due to three converging challenges:

-

Steric Hindrance: The bulky cyclobutyl group at C4 creates significant steric shielding around the nucleophilic amine.

-

Chemoselectivity: The unprotected C2-hydroxyl group competes with the amine for the activated carboxylate, leading to potential O-acylation side products.

-

Stereochemical Integrity: The C2 and C3 chiral centers are prone to epimerization under basic conditions or prolonged activation times.

Reagent Selection Matrix

Legacy protocols often utilize EDC/HOBt, but modern high-efficiency synthesis demands reagents that minimize epimerization and maximize chemoselectivity.[1]

| Reagent Class | Reagent | Suitability | Key Characteristics |

| Legacy | EDC / HOBt | Low | Slow kinetics; higher risk of racemization; difficult purification of urea byproducts.[1] |

| Standard | HATU / HOAt | Medium-High | Excellent for steric bulk; fast kinetics; requires careful base control (DIPEA) to prevent epimerization.[1] |

| Optimal | T3P (Propylphosphonic anhydride) | High | Recommended. Low epimerization profile; water-soluble byproducts; high chemoselectivity for amines over hydroxyls.[1] |

Part 2: Mechanistic Insight & Visualization[1]

The Chemoselectivity Challenge

When coupling a carboxylic acid (P2 fragment) to this compound, the reaction kinetic landscape determines the yield.[1] While the amine is more nucleophilic, the adjacent hydroxyl group can participate via an O-acyl intermediate, which may or may not rearrange to the desired amide.

Figure 1: Kinetic competition during the coupling of

Part 3: Experimental Protocols

Protocol A: The "Gold Standard" T3P Coupling

Application: Large-scale synthesis or coupling of highly epimerization-prone fragments.[1] Rationale: T3P (Propylphosphonic anhydride) acts as a lewis acid-assisted coupling agent.[1] It does not generate explosive benzotriazole byproducts and allows for a simple aqueous extraction workup.[3]

Materials

-

Substrate (Amine): this compound (HCl salt or free base).[1]

-

Acid Partner: N-protected amino acid (e.g., Boc-Tle-OH or bicyclic proline derivative).[1]

-

Reagent: T3P (50% w/w solution in EtOAc or DMF).[4]

-

Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative).[1]

Step-by-Step Procedure

-

Preparation: Dissolve the Acid Partner (1.0 equiv) and Amine Substrate (1.0 equiv) in anhydrous EtOAc (10 mL per gram of substrate).

-

Note: If the amine is a hydrochloride salt, add 1.0 equiv of base first and stir for 10 min to liberate the free amine.

-

-

Cooling: Cool the reaction mixture to 0 °C.

-

Base Addition: Add NMM (2.5 - 3.0 equiv).

-

Critical: NMM is a milder base than DIPEA and reduces the risk of racemization at the

-carbon of the acid partner.

-

-

Coupling: Add T3P solution (1.2 - 1.5 equiv) dropwise over 5 minutes.

-

Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor by LC-MS.[1]

-

Checkpoint: Look for the disappearance of the acid. If the reaction stalls, add 0.2 equiv more T3P.

-

-

Workup (The T3P Advantage):

-

Add water (equal volume) to the reaction mixture.

-

Separate layers.[4]

-

Wash organic layer with 10% NaHCO₃ (removes unreacted acid).

-

Wash organic layer with 1M HCl (removes unreacted amine and NMM).

-

Wash with Brine, dry over Na₂SO₄, and concentrate.

-

-

Result: Typically yields >85% with >98% diastereomeric excess (de).

Protocol B: High-Throughput HATU Coupling

Application: Discovery scale (mg), automated synthesis, or when T3P is unavailable.[1] Rationale: HATU provides the fastest kinetics for sterically hindered amines (cyclobutyl group) but requires strict control of base equivalents to prevent epimerization.

Step-by-Step Procedure

-

Activation: Dissolve Acid Partner (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.

-

Pre-activation: Add DIPEA (1.0 equiv) and stir for exactly 2 minutes at 0 °C.

-

Warning: Do not pre-activate for >5 minutes; the active ester can racemize or form guanidinium side products.

-

-

Addition: Add Amine Substrate (1.0 equiv) and a second portion of DIPEA (1.0–1.5 equiv).

-

Reaction: Stir at 0 °C for 1 hour, then allow to warm to RT for 2 hours.

-

Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), followed by NaHCO₃ and Brine.

Part 4: Post-Coupling Transformation (Contextual Note)

In many drug discovery campaigns (e.g., Boceprevir synthesis), the hydroxy-amide produced above is an intermediate. It is frequently oxidized to the

Figure 2: Conversion of the coupled intermediate to the bioactive ketoamide warhead.

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Steric hindrance of Cyclobutyl group.[1] | Switch from EDC to T3P or HATU . Increase concentration to 0.5 M. |

| Epimerization | Base-catalyzed proton abstraction.[1] | Switch base from DIPEA to NMM or Collidine .[5] Lower temperature to -10 °C during base addition.[1][6] |

| O-Acylation | Unprotected hydroxyl competition.[1] | Ensure the reaction is not run in highly basic conditions. T3P favors N-acylation.[1] If persistent, protect OH with TBS (though rarely needed with T3P). |

| Stalled Reaction | Formation of unreactive salt. | Ensure the amine is fully free-based.[1] Use a stronger solvent system like DMF/DCM (1:1). |

References

-

Dunetz, J. R., et al. (2011).[7] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[1][7] Organic Letters.[7] Link[1]

-

Bachem. (2024).[5] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

-

Augustine, J. K., et al. (2009).[8] Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent...[1][8] Synlett.[8] Link

-

Njoroge, F. G., et al. (2008). Discovery of Boceprevir, a Highly Potent, Selective, Oral Hepatitis C Virus Protease Inhibitor. Accounts of Chemical Research. Link[1]

-

Gao, Y., et al. (2012). Practical Synthesis of the HCV Protease Inhibitor Boceprevir.[9] Journal of Organic Chemistry.[10] Link[1]

Sources

- 1. Covalent narlaprevir- and boceprevir-derived hybrid inhibitors of SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 4. youtube.com [youtube.com]

- 5. bachem.com [bachem.com]

- 6. mdpi.com [mdpi.com]

- 7. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 8. Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the One-Pot Transformation of Aromatic, Heteroaromatic, and Aliphatic Aldehydes to Nitriles [organic-chemistry.org]

- 9. WO2013190509A2 - Preparation of intermediates of boceprevir - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

Application Note & Protocol: Asymmetric Cyanohydrin Synthesis of 3-Amino-4-cyclobutyl-2-hydroxybutanamide

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Chiral α-Hydroxy-β-amino Amides

The structural motif of 3-amino-4-cyclobutyl-2-hydroxybutanamide is a critical pharmacophore found in various therapeutic agents. Notably, it serves as a key intermediate in the synthesis of Boceprevir, a protease inhibitor used in the treatment of Hepatitis C.[1][2] The stereochemistry at the C2 and C3 positions is paramount to its biological activity, necessitating a synthetic route that provides precise control over these chiral centers. Asymmetric cyanohydrin synthesis offers a powerful and atom-economical approach to establishing the α-hydroxy nitrile core, which can be further elaborated to the desired α-hydroxy-β-amino amide.

This application note provides a detailed protocol for the asymmetric synthesis of this compound, focusing on a catalyst-controlled cyanohydrin formation reaction. We will delve into the mechanistic underpinnings of the chosen catalytic system, provide a step-by-step experimental procedure, and offer insights into process optimization and troubleshooting.

Mechanistic Rationale: The Power of Chiral Lewis Acid Catalysis

The cornerstone of this synthesis is the enantioselective addition of a cyanide source to the prochiral aldehyde, 3-amino-4-cyclobutyl-2-oxobutanal. The inherent planarity of the aldehyde's carbonyl group means that a nucleophilic attack can occur from either the Re or Si face, leading to a racemic mixture in the absence of a chiral influence.[3] To overcome this, a chiral Lewis acid catalyst is employed.

Numerous catalytic systems have been developed for asymmetric cyanohydrin synthesis, including those based on titanium, vanadium, and aluminum complexes, as well as organocatalysts and enzymes.[4][5][6] For this protocol, we will focus on a chiral titanium-salen complex, a well-established and highly effective catalyst for the asymmetric addition of trimethylsilyl cyanide (TMSCN) to aldehydes.[7]

The proposed mechanism involves the coordination of the titanium(IV) center to the carbonyl oxygen of the aldehyde, which enhances the electrophilicity of the carbonyl carbon. The chiral salen ligand creates a sterically defined environment around the metal center, effectively blocking one of the faces of the aldehyde. This forces the incoming nucleophile, generated from TMSCN, to attack from the less hindered face, resulting in the formation of one enantiomer of the cyanohydrin in excess.

Experimental Workflow

The overall synthetic strategy is a two-step process:

-

Asymmetric Cyanosilylation: The enantioselective addition of trimethylsilyl cyanide (TMSCN) to N-protected 3-amino-4-cyclobutyl-2-oxobutanal using a chiral titanium-salen catalyst.

-

Hydrolysis and Deprotection: Conversion of the resulting silyl-protected cyanohydrin to the final this compound product.

Caption: Overall synthetic workflow.

Detailed Experimental Protocol

Part 1: Asymmetric Cyanosilylation of N-Boc-3-amino-4-cyclobutyl-2-oxobutanal

Materials and Reagents:

-

N-Boc-3-amino-4-cyclobutyl-2-oxobutanal (Starting Material)

-

Chiral (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminotitanium(IV) dichloride [(R,R)-Ti(salen)Cl₂] (Catalyst)

-

Trimethylsilyl cyanide (TMSCN) (Cyanide Source)

-

Dichloromethane (DCM), anhydrous (Solvent)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) (Quenching solution)

-

Anhydrous magnesium sulfate (MgSO₄) (Drying agent)

Instrumentation:

-

Schlenk line or glovebox for inert atmosphere operations

-

Magnetic stirrer with stirring bar

-

Low-temperature cooling bath (e.g., dry ice/acetone)

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus

-

Flash column chromatography system

Procedure:

-

Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add the chiral Ti(IV)-salen catalyst (0.05 mmol, 5 mol%).

-

Reaction Setup: Add anhydrous dichloromethane (10 mL) to the flask and cool the solution to -78 °C using a dry ice/acetone bath.

-

Substrate Addition: To the cooled catalyst solution, add N-Boc-3-amino-4-cyclobutyl-2-oxobutanal (1.0 mmol, 1.0 equiv) dissolved in a minimal amount of anhydrous dichloromethane.

-

TMSCN Addition: Add trimethylsilyl cyanide (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture over 5 minutes.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the progress of the reaction by TLC until the starting aldehyde is consumed (typically 12-24 hours).

-

Quenching: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL) at -78 °C.

-

Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude silyl-protected cyanohydrin.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired silyl-protected cyanohydrin.

Part 2: Hydrolysis and Deprotection to this compound

Materials and Reagents:

-

Silyl-protected cyanohydrin from Part 1

-

Hydrochloric acid (HCl) in methanol (or another suitable acidic medium)

-

Sodium hydroxide (NaOH) solution (for neutralization)

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc) (for extraction)

-

Anhydrous sodium sulfate (Na₂SO₄) (Drying agent)

Procedure:

-

Hydrolysis: Dissolve the purified silyl-protected cyanohydrin (1.0 mmol) in methanol (10 mL). Add a solution of hydrochloric acid in methanol (e.g., 1.25 M, 4.0 equiv) and stir the mixture at room temperature. This step simultaneously hydrolyzes the silyl ether and the nitrile to the amide, and removes the Boc protecting group.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Neutralization and Workup: Cool the reaction mixture in an ice bath and neutralize with a cold aqueous solution of sodium hydroxide to a pH of ~7-8.

-

Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization or column chromatography to obtain the final product of high purity.

Data Presentation: Expected Outcomes

| Parameter | Expected Value | Notes |

| Yield (Cyanosilylation) | 85-95% | After purification. |

| Enantiomeric Excess (ee) | >95% | Determined by chiral HPLC analysis of the cyanohydrin. |

| Yield (Hydrolysis) | 70-85% | After purification. |

| Diastereomeric Ratio | >95:5 | The stereocenter at C3 influences the stereochemistry at C2. |

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Enantioselectivity | - Inactive or impure catalyst.- Presence of water in the reaction. | - Use a freshly opened or properly stored catalyst.- Ensure all glassware is flame-dried and solvents are anhydrous. |

| Slow or Incomplete Reaction | - Low reaction temperature.- Insufficient catalyst loading. | - Allow the reaction to proceed for a longer duration.- Increase the catalyst loading to 7-10 mol%. |

| Formation of Byproducts | - Racemic background reaction.- Decomposition of the starting aldehyde. | - Ensure the reaction is maintained at a low temperature.- Add the aldehyde slowly to the catalyst solution. |

Conclusion

This application note provides a robust and highly stereoselective method for the synthesis of this compound. The use of a chiral titanium-salen catalyst in the key asymmetric cyanohydrin formation step ensures high enantioselectivity. The protocol is designed to be accessible to researchers in both academic and industrial settings, providing a reliable pathway to this important pharmaceutical intermediate.

References

-

Organic Chemistry Portal. Cyanohydrin synthesis by Cyanation or Cyanosilylation. Available from: [Link]

- Google Patents. WO2013066734A1 - Process and intermediates for the preparation of this compound and salts thereof.

-

ACS Catalysis. Biocatalytic Enantioselective Synthesis of Chiral β-Hydroxy Nitriles Using Cyanohydrins as Cyano Sources. Available from: [Link]

-

Holmes, I. & Kagan, H. Asymmetric Addition of Cyanide to Aldehydes and Imines Using Salen-metal Complexes. Available from: [Link]

- Google Patents. WO 2014/061034 A1.

-

DiVA. New Methods for Chiral Cyanohydrin Synthesis. Available from: [Link]

-

The Journal of Organic Chemistry. Stereoselective Preparation of Syn α-Hydroxy-β-amino Ester Units via Regioselective Opening of α,β-Epoxy Esters: Enantioselective Synthesis of Taxol C-13 Side Chain and Cyclohexylnorstatine. Available from: [Link]

-

Organic & Biomolecular Chemistry. Stereoselective β-hydroxy-α-amino acid synthesis via an ether-directed, palladium-catalysed aza-Claisen rearrangement. Available from: [Link]

-

PMC. Synthesis of Chiral Cyanohydrins by Recombinant Escherichia coli Cells in a Micro-Aqueous Reaction System. Available from: [Link]

-